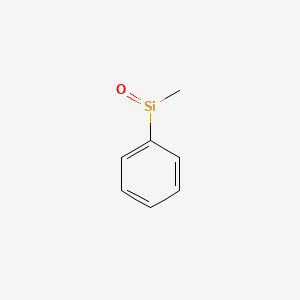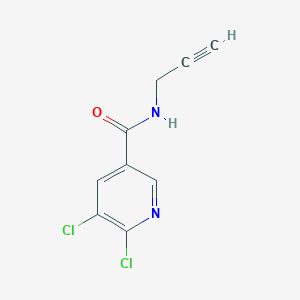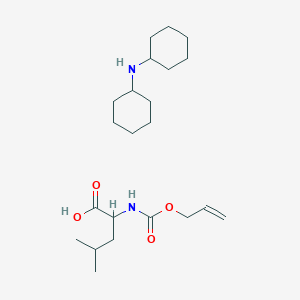![molecular formula C59H71ClFN11O7S B12508912 1-[2-(3-{3-[2-({[7-(8-chloronaphthalen-1-yl)-4-[3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-5H,6H,8H-pyrido[3,4-d]pyrimidin-2-yl]oxy}methyl)pyrrolidin-1-yl]propoxy}propanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12508912.png)
1-[2-(3-{3-[2-({[7-(8-chloronaphthalen-1-yl)-4-[3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-5H,6H,8H-pyrido[3,4-d]pyrimidin-2-yl]oxy}methyl)pyrrolidin-1-yl]propoxy}propanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S,4R)-1-((S)-2-(3-(3-((S)-2-(((7-(8-Chloronaphthalen-1-yl)-4-((S)-3-(cyanomethyl)-4-(2-fluoroacryloyl)piperazin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)pyrrolidin-1-yl)propoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including amides, hydroxyl groups, and aromatic rings, which contribute to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. Typical synthetic routes may include:
Formation of the pyrrolidine core: This step might involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the naphthalene moiety: This could be achieved through a Friedel-Crafts acylation or alkylation reaction.
Attachment of the piperazine ring: This step might involve nucleophilic substitution reactions.
Functionalization of the side chains: This could involve various organic transformations such as oxidation, reduction, and protection-deprotection steps.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve:
High-throughput screening of reaction conditions: .
Use of automated synthesis platforms: .
Implementation of continuous flow chemistry: to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The amide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Amines.
Substitution products: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
This compound could have several scientific research applications, including:
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and multiple functional groups.
Pharmacology: Study of its biological activity and potential therapeutic effects.
Materials Science: Use in the development of novel materials with specific properties.
作用機序
The mechanism of action of this compound would depend on its specific biological targets. Potential mechanisms might include:
Binding to specific receptors or enzymes: .
Inhibition or activation of particular signaling pathways: .
Interaction with cellular membranes or other macromolecules: .
類似化合物との比較
Similar Compounds
(2S,4R)-1-((S)-2-(3-(3-((S)-2-(((7-(8-Chloronaphthalen-1-yl)-4-((S)-3-(cyanomethyl)-4-(2-fluoroacryloyl)piperazin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)pyrrolidin-1-yl)propoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide analogs: .
Other complex organic molecules with similar functional groups: .
Uniqueness
Structural complexity: The presence of multiple functional groups and rings.
Potential biological activity: Unique interactions with biological targets due to its specific structure.
特性
分子式 |
C59H71ClFN11O7S |
|---|---|
分子量 |
1132.8 g/mol |
IUPAC名 |
1-[2-[3-[3-[2-[[7-(8-chloronaphthalen-1-yl)-4-[3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H71ClFN11O7S/c1-37(61)56(76)71-27-26-70(32-42(71)19-22-62)54-45-20-25-69(48-14-7-11-40-10-6-13-46(60)51(40)48)34-47(45)65-58(67-54)79-35-43-12-8-23-68(43)24-9-28-78-29-21-50(74)66-53(59(3,4)5)57(77)72-33-44(73)30-49(72)55(75)63-31-39-15-17-41(18-16-39)52-38(2)64-36-80-52/h6-7,10-11,13-18,36,42-44,49,53,73H,1,8-9,12,19-21,23-35H2,2-5H3,(H,63,75)(H,66,74) |
InChIキー |
ZCGQZLKPUVGCBQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCCN4CCCC4COC5=NC6=C(CCN(C6)C7=CC=CC8=C7C(=CC=C8)Cl)C(=N5)N9CCN(C(C9)CC#N)C(=O)C(=C)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({Bis[(4-oxopent-2-EN-2-YL)oxy]alumanyl}oxy)pent-3-EN-2-one](/img/structure/B12508838.png)
![Tert-butyl 14-bromo-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate](/img/structure/B12508840.png)

![2-Chloro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12508851.png)
![5-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B12508861.png)
![2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic Acid](/img/structure/B12508864.png)
![3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid](/img/structure/B12508866.png)

![4-Methyl-2-[3-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12508884.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine](/img/structure/B12508901.png)
![Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine](/img/structure/B12508902.png)
![15-[4-[4-(3-Aminophenyl)triazol-1-yl]butyl]-8-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12508916.png)
